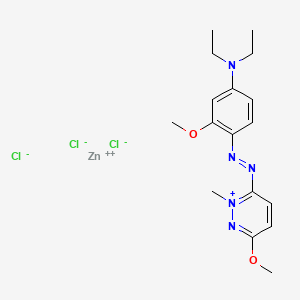
Einecs 303-969-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of o-Tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride through a series of reactions involving the reduction of nitro compounds and subsequent purification steps . Industrial production methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
o-Tolidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
o-Tolidine dihydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes.
Biology: It may be used in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of o-Tolidine dihydrochloride hydrate involves its ability to act as a reducing agent and participate in redox reactions. It interacts with molecular targets through electron transfer processes, which can lead to the formation of reactive intermediates and subsequent chemical transformations. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
o-Tolidine dihydrochloride hydrate can be compared with similar compounds such as benzidine and its derivatives. While benzidine is also used in dye synthesis and organic reactions, o-Tolidine dihydrochloride hydrate is unique due to its specific molecular structure, which imparts different reactivity and solubility properties. Other similar compounds include 3,3’-dimethylbenzidine and 4,4’-methylenedianiline, each with distinct applications and chemical behaviors .
Properties
CAS No. |
94232-41-4 |
|---|---|
Molecular Formula |
C17H24Cl3N5O2Zn |
Molecular Weight |
502.1 g/mol |
IUPAC Name |
zinc;N,N-diethyl-3-methoxy-4-[(6-methoxy-2-methylpyridazin-2-ium-3-yl)diazenyl]aniline;trichloride |
InChI |
InChI=1S/C17H24N5O2.3ClH.Zn/c1-6-22(7-2)13-8-9-14(15(12-13)23-4)18-19-16-10-11-17(24-5)20-21(16)3;;;;/h8-12H,6-7H2,1-5H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
HMYNEAXBLRZOAU-UHFFFAOYSA-K |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N=C(C=C2)OC)C)OC.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















